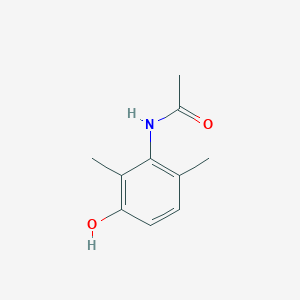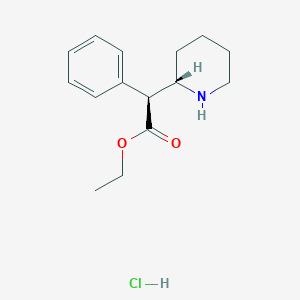
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a piperidine ring, a phenyl group, and an ethyl ester moiety, making it structurally complex and functionally versatile. Its hydrochloride form enhances its solubility in aqueous solutions, which is beneficial for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation or acylation reaction.
Esterification: The ethyl ester moiety is introduced through an esterification reaction, often using ethanol and an acid catalyst.
Resolution of Enantiomers: The chiral centers are resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester moiety, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding alcohols from the ester moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral catalysis.
Biology
In biological research, this compound can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems due to the presence of the piperidine ring, which is a common motif in many bioactive molecules.
Medicine
Medically, this compound may serve as a precursor or intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system. Its chiral nature is crucial for the development of drugs with specific enantiomeric forms.
Industry
Industrially, this compound can be used in the production of fine chemicals and as a starting material for the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride depends on its specific application. In a biological context, it may interact with neurotransmitter receptors, modulating their activity. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and activate or inhibit these receptors.
Comparison with Similar Compounds
Similar Compounds
®-Ethyl 2-phenyl-2-(®-piperidin-2-yl)acetate hydrochloride: The enantiomer of the compound, which may have different biological activities.
Methyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride: A similar compound with a methyl ester instead of an ethyl ester.
2-Phenyl-2-((S)-piperidin-2-yl)acetic acid: The corresponding carboxylic acid form.
Uniqueness
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is unique due to its specific stereochemistry and the presence of both a piperidine ring and an ethyl ester moiety. This combination of features makes it particularly useful in the synthesis of chiral molecules and in studying stereochemical effects in biological systems.
Properties
IUPAC Name |
ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNAOXTBUHNKX-IODNYQNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
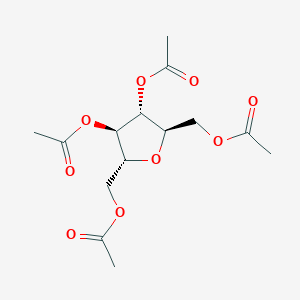
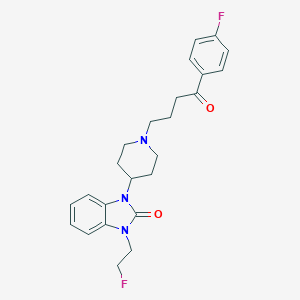
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)

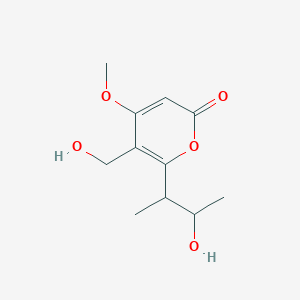
![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)


![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)

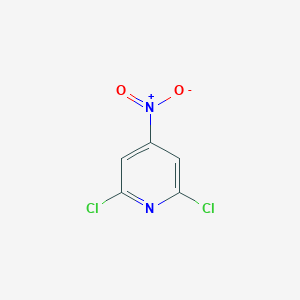
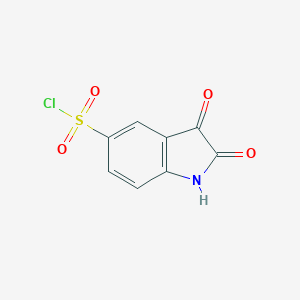
![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)
